Ranatuerin-2PRb -

Ranatuerin-2PRb

Catalog Number: EVT-244611
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ranatuerin-2PRb is sourced from the skin secretions of frogs, which are known to produce a diverse array of antimicrobial peptides as a defense mechanism against microbial infections. These peptides play a critical role in the immune response of amphibians and have garnered interest for their potential applications in human medicine. The classification of Ranatuerin-2PRb as an AMP places it among other notable peptides that exhibit antibacterial, antifungal, and antiviral properties.

Synthesis Analysis

Methods

The synthesis of Ranatuerin-2PRb typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a laboratory setting. This technique allows for the stepwise addition of amino acids to a growing peptide chain, ensuring high purity and yield.

Technical Details

  1. Solid-Phase Peptide Synthesis: The process begins with attaching a protected amino acid to a solid resin. Subsequent amino acids are added sequentially, with each addition followed by deprotection steps.
  2. Purification: After synthesis, the crude peptide is purified using high-performance liquid chromatography (HPLC) to isolate the desired product from by-products and unreacted materials.
  3. Characterization: The final product is characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its molecular structure and purity.
Molecular Structure Analysis

Structure

Ranatuerin-2PRb features a specific sequence of amino acids that contribute to its biological activity. The three-dimensional structure can be influenced by environmental factors such as pH and solvent composition.

Data

The structural analysis often reveals that Ranatuerin-2PRb adopts an alpha-helical conformation in hydrophobic environments, which is crucial for its interaction with microbial membranes. Data from NMR studies indicate that this conformation enhances its antimicrobial efficacy.

Chemical Reactions Analysis

Reactions

Ranatuerin-2PRb exhibits various chemical reactions, primarily involving interactions with microbial membranes. The mechanism typically involves:

  1. Membrane Disruption: The peptide integrates into bacterial membranes, leading to pore formation that disrupts membrane integrity.
  2. Cytotoxicity: While effective against pathogens, the peptide may also exhibit cytotoxic effects on mammalian cells, which is a significant consideration in therapeutic applications.

Technical Details

Studies have quantitatively assessed the minimum inhibitory concentrations (MIC) against various bacterial strains, demonstrating its potency while also evaluating hemolytic activity against human erythrocytes.

Mechanism of Action

Process

The mechanism of action for Ranatuerin-2PRb involves several key steps:

  1. Membrane Binding: The peptide binds to negatively charged components of microbial membranes.
  2. Pore Formation: Upon binding, it induces structural changes that lead to pore formation, resulting in leakage of cellular contents.
  3. Cell Death: This disruption ultimately leads to cell lysis and death of the pathogen.

Data

Quantitative assessments reveal that Ranatuerin-2PRb has a lower cytotoxicity profile compared to other AMPs while maintaining effective antimicrobial activity.

Physical and Chemical Properties Analysis

Physical Properties

Ranatuerin-2PRb is characterized by:

  • Molecular Weight: Typically around 2000-3000 Da.
  • Solubility: Soluble in aqueous solutions at physiological pH but may aggregate in higher concentrations.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under physiological conditions but sensitive to extreme pH levels.
  • Activity Spectrum: Exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.

Relevant data indicate that modifications to its structure can enhance stability and reduce cytotoxicity while maintaining antimicrobial effectiveness.

Applications

Ranatuerin-2PRb has several scientific uses:

  1. Antimicrobial Agents: Its primary application lies in developing new antibiotics amid rising antibiotic resistance.
  2. Therapeutic Research: Ongoing studies explore its potential in treating infections caused by resistant strains of bacteria.
  3. Biotechnology: It serves as a model compound for designing novel peptides with improved therapeutic profiles based on its structural characteristics.
Phylogenetic Distribution and Evolutionary Significance of Ranatuerin-2PRb

Taxonomic Origins in the Ranidae Family: Comparative Analysis of Frog Species

Ranatuerin-2PRb (R2PRb) belongs to the ranatuerin-2 family of antimicrobial peptides (AMPs), primarily isolated from frogs within the Ranidae family, commonly known as "true frogs." This taxonomically diverse family comprises over 458 species distributed across 25 genera, inhabiting ecosystems across all continents except Antarctica [5] [8]. R2PRb was first identified in Lithobates pipiens (Northern Leopard Frog), a representative North American species [2]. Comparative analyses of skin secretions reveal that ranatuerin-2 isoforms exhibit distinct phylogenetic clustering:

  • North American Clade: Includes Lithobates pipiens (source of R2PRb), Rana palustris (Pickerel Frog; source of Ranatuerin-2PLx), and Lithobates catesbeianus (American Bullfrog; source of the prototypical ranatuerin-2). These peptides share a highly conserved C-terminal "Rana box" (cyclic heptapeptide domain formed by a disulphide bridge) and moderate sequence identity (~60-75%) within the N-terminal helical domain [1] [2] [10].
  • Asian Clade: Species like Amolops wuyiensis (Wuyi Torrent Frog; producer of Ranatuerin-2-AW) and Odorrana grahami exhibit greater sequence divergence in the ranatuerin-2 family. Key differences include deletions within the loop region and variations in the net charge of the helical domain, potentially reflecting adaptation to distinct pathogen pressures in torrential habitats [10] [8].
  • Limited Representation in Basal Lineages: Ranatuerin-2 peptides appear less frequently or are absent in early-diverging ranid genera like Staurois or Pterorana, suggesting this AMP family arose later within the Ranidae radiation, likely after the separation of the North American and Eurasian/Asian lineages [8].

Table 1: Distribution of Ranatuerin-2 Peptides in Select Ranidae Genera

GenusRepresentative SpeciesRanatuerin-2 Isoform Present?Key Peptide FeaturesGeographic Region
LithobatesL. pipiensYes (R2PRb)Conserved Rana box, +4 charge (pH 7)North America
LithobatesL. catesbeianusYes (Prototype)Conserved Rana box, +5 chargeNorth America
RanaR. palustrisYes (R2PLx)Conserved Rana box, anticancer activityNorth America
AmolopsA. wuyiensisYes (R2AW)Rana box, deletions in helix, +2 chargeAsia (China)
PelophylaxP. ridibundusYesRana box, high sequence similarity to LithobatesEurope/Asia
StauroisS. guttatusNoBrevinin, temporin families dominantSoutheast Asia

Genomic Conservation and Diversification of Ranatuerin-2 Isoforms Across Amphibian Lineages

The genetic architecture encoding ranatuerin-2 peptides is characterized by both deep conservation and lineage-specific diversification. All ranatuerin-2 peptides are synthesized as large precursor proteins encoded by genes following a consistent domain structure:

  • Prepropeptide Organization: A signal peptide (∼22 aa), an acidic spacer domain (∼10-20 aa), a conserved protease processing site (typically -KR-), and the mature ranatuerin-2 peptide (28-35 aa) at the C-terminus [1] [10]. This organization is highly conserved across Ranidae, indicating a common ancestral gene.
  • Conserved C-terminal Motif (Rana Box): The genomic region encoding the C-terminal heptapeptide CKXXXXC (where X is variable) and the associated cysteine residues is remarkably conserved. This motif dictates the formation of a disulphide-bridged cyclic domain critical for structural stability in many, but not all, isoforms [1] [16] [10]. Mutation studies disrupting the disulphide bond in R2PLx ([Ser23,29]R2PLx) significantly reduced anticancer activity but had a lesser impact on antibacterial function, highlighting a functional dichotomy [1].
  • Diversification in the N-terminal Domain: While the Rana box genomic segment is conserved, the region encoding the N-terminal helical domain exhibits significant sequence variation, including insertions/deletions and residue substitutions. This diversification is driven by:
  • Gene Duplication: Multiple ranatuerin-2 paralogs exist in species like L. pipiens and R. palustris, allowing for neofunctionalization [2] [6].
  • Positive Selection: Evidence of positive selection (dN/dS >1) is detected in codons corresponding to specific residues within the N-terminal helix (e.g., positions 4, 7, 15 using R2PRb numbering), particularly in regions predicted to interact with microbial membranes [3] [9].
  • Lineage-Specific Mutations: Amolops species exhibit unique deletions within the N-terminal domain compared to North American ranids, correlating with differences in cationicity and hydrophobicity [10].

Table 2: Genomic Features and Structural Motifs of Select Ranatuerin-2 Peptides

PeptideSource SpeciesMature Peptide Length (aa)Rana Box SequenceDisulphide BridgeNet Charge (pH 7)Key Genomic Variation Focus
R2PRbLithobates pipiens33CKVTGGCRCys23-Cys29+4Low variation in Rana box codon
R2PLxRana palustris28CSITACCys23-Cys28+5 (calc.)N-terminal cationicity
R2AWAmolops wuyiensis29CKITGGCCys23-Cys29+2Deletions in N-terminal region
Ranateurin-2Lithobates catesbeianus34CKVANGCRCys24-Cys30+5High homology to R2PRb
S−24-R2PLxEngineered (from R2PLx)28CSITACIntact+4 (Lys24→Ser)Loop charge reduction

Adaptive Evolutionary Pressures Driving Ranatuerin-2PRb Sequence Variation

The diversification of ranatuerin-2 isoforms, including R2PRb, is primarily driven by adaptive pressures related to host-pathogen co-evolution and ecological niche specialization:

  • Pathogen Resistance Arms Race: The primary selective pressure on AMPs like R2PRb is the need to rapidly evolve to counter evolving microbial pathogens. This drives:
  • Residue-Specific Selection: Key residues involved in membrane interaction (e.g., lysines enhancing cationicity, leucines/alanines modulating hydrophobicity) show higher rates of non-synonymous substitutions (dN) compared to synonymous ones (dS), indicative of positive selection. For example, substituting Asp4 and Asp19 with Lys in the truncated R2AW analogue [Lys4,19, Leu20]R2AW(1-22)-NH2 significantly enhanced antibacterial potency (MIC against MRSA reduced from >256 µM to 8-16 µM) and anticancer activity, mimicking natural evolutionary trajectories enhancing cationicity [10].
  • Trade-offs in Function: Mutations enhancing activity against one pathogen type may reduce efficacy against others or increase host cytotoxicity. The conserved Rana box in R2PRb/R2PLx is crucial for maintaining potent anticancer activity (induction of apoptosis in PC-3 cells via Caspase-3 activation) [1] [16]. Disruption of this domain (e.g., via truncation R2PLx(1-22)) drastically reduced anticancer effects while retaining or only mildly reducing antibacterial function, suggesting the Rana box may be under stronger selective pressure in environments where predation or tissue damage (requiring cytotoxic defences) is a significant threat alongside infection [1] [10].
  • Environmental Niche Adaptation: The habitat and skin microbiome of different frog species impose distinct selective constraints:
  • Cationicity for Saline/Microbe-Rich Habitats: Frogs in brackish water or densely microbial habitats (e.g., Fejervarya cancrivora, though not a ranid, exemplifies this trend) often possess highly cationic AMPs. While R2PRb itself isn't from such an environment, analogues with enhanced cationicity ([Lys4,19, Leu20]R2AW(1-22)-NH2) show dramatically improved efficacy in physiologically saline conditions, suggesting natural selection could favour similar mutations in specific niches [8] [10].
  • Structural Stability vs. Flexibility: The Rana box provides structural stability critical for peptide longevity on the moist skin. However, its dispensability for core antibacterial function in some contexts (e.g., truncated peptide R2AW(1-22)-NH2 retained activity) suggests ecological scenarios favouring rapid peptide turnover or membrane interaction flexibility might select for Rana box loss or modification, as observed in some Amolops isoforms [10] [9].
  • Convergent Evolution via Residue Substitution: The independent emergence of similar functional enhancements in different lineages is evident. Increased hydrophobicity via tryptophan substitution ([Trp6,10]R2AW(1-22)-NH2) enhanced membrane permeabilization in R2AW analogues, mirroring naturally occurring hydrophobic residue enrichments in ranatuerin-2 peptides from arid-adapted or terrestrial species where thicker microbial cell walls might be encountered [10] [7].

Table 3: Impact of Residue Substitutions/Deletions on Ranatuerin-2 Bioactivity (Model: R2AW Analogues)

Peptide VariantKey ModificationEffect on Antibacterial Activity (MIC vs MRSA)Effect on Anticancer Activity (PC-3 cells)Effect on Haemolysis (HC50)Proposed Adaptive Driver
Natural R2AWNone64 - 128 µMModerate (IC50 ~40 µM)>512 µMBaseline
[Ser23,29]R2AWCys23,29→Ser (Disrupts disulphide)Similar to R2AWSignificantly Reduced>512 µMReduced constraint on anticancer function?
R2AW(1-22)-NH2Removal of Rana box (C-ter truncation + amidation)Similar/Mildly Improved (32-64 µM)Significantly Reduced>512 µMEnhanced antibacterial efficiency, stability
[Lys4,19, Leu20]R2AW(1-22)-NH2Asp4→Lys, Asp19→Lys, Lys20→Leu (+Amidation)Greatly Improved (8-16 µM)Greatly Improved (IC50 ~10 µM)128 µMIncreased cationicity (+4 vs +2) & hydrophobicity
[Trp6,10]R2AW(1-22)-NH2Ala6→Trp, Ala10→Trp (+Amidation)Improved (16-32 µM)Improved (IC50 ~20 µM)64 µMIncreased hydrophobicity & membrane insertion

Properties

Product Name

Ranatuerin-2PRb

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